molecular formula C15H13NO5S B8002836 2-(2,5-Dimethoxyphenylthio)-5-nitrobenzaldehyde CAS No. 1147093-21-7

2-(2,5-Dimethoxyphenylthio)-5-nitrobenzaldehyde

Cat. No.: B8002836
CAS No.: 1147093-21-7
M. Wt: 319.3 g/mol
InChI Key: BOQDRLQTTIBYHK-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenylthio)-5-nitrobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a nitro group and a 2,5-dimethoxyphenylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenylthio)-5-nitrobenzaldehyde typically involves the following steps:

    Formation of the 2,5-dimethoxyphenylthio group: This can be achieved by reacting 2,5-dimethoxythiophenol with an appropriate electrophile, such as a halogenated benzaldehyde.

    Aldehyde formation: The final step involves the formation of the aldehyde group, which can be achieved through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or other suitable oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenylthio)-5-nitrobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,5-Dimethoxyphenylthio)-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenylthio)-5-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxybenzaldehyde: Lacks the nitro and phenylthio groups, making it less reactive in certain chemical reactions.

    2,5-Dimethoxyphenethylamine: Contains an amine group instead of the aldehyde and nitro groups, leading to different biological activities.

    2,5-Dimethoxy-4-nitrobenzaldehyde: Similar structure but lacks the phenylthio group, affecting its reactivity and applications.

Uniqueness

2-(2,5-Dimethoxyphenylthio)-5-nitrobenzaldehyde is unique due to the presence of both the nitro and phenylthio groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)sulfanyl-5-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S/c1-20-12-4-5-13(21-2)15(8-12)22-14-6-3-11(16(18)19)7-10(14)9-17/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQDRLQTTIBYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)SC2=C(C=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401231046
Record name 2-[(2,5-Dimethoxyphenyl)thio]-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147093-21-7
Record name 2-[(2,5-Dimethoxyphenyl)thio]-5-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1147093-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,5-Dimethoxyphenyl)thio]-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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